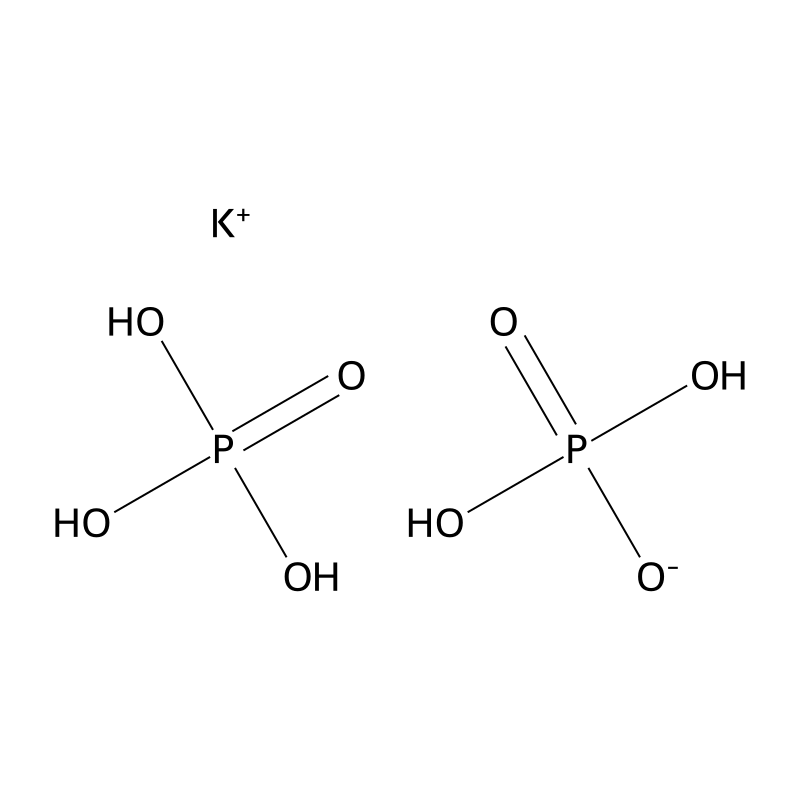

Potassium phosphate (KH5(PO4)2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent

Potassium phosphate is a crucial component of buffer solutions used to maintain a specific pH in experiments. These buffers ensure optimal conditions for biological reactions by resisting changes in acidity or alkalinity []. Phosphate buffers are widely used in cell culture, enzyme assays, and molecular biology techniques due to their effectiveness across a broad pH range [].

Phosphate Source

Phosphorus, a vital element in biological processes, is readily available in potassium phosphate. Researchers utilize it to study cellular metabolism, signal transduction pathways, and the role of phosphate in various diseases []. For instance, studies investigate how dietary phosphate intake affects bone health or explore the potential link between phosphate levels and cardiovascular disease [].

Control Solution

The defined chemical composition of potassium phosphate makes it a valuable control solution in various experiments. Researchers often compare the effects of a particular treatment with a control group that receives only potassium phosphate solution. This helps isolate the specific effect of the treatment being studied [].

Precursor for Synthesis

Potassium phosphate serves as a starting material for the synthesis of other important research chemicals. For example, it can be used to prepare nucleotides, essential building blocks of RNA and DNA []. Additionally, it can be a component in the synthesis of phosphorylated proteins, which play a critical role in cellular signaling [].

Potassium phosphate, with the chemical formula , is a compound that belongs to a group of inorganic phosphates. It is composed of potassium ions and phosphate groups, specifically two phosphate groups for every three potassium ions. This compound is known for its high solubility in water, forming clear solutions that are often utilized in various biological and industrial applications. Its crystalline form typically appears as white solids, which can vary in hydration states depending on the specific synthesis method used .

In this reaction, three molecules of phosphoric acid react with two molecules of potassium hydroxide to yield tripotassium phosphate and water . Additionally, potassium phosphate can dissociate in water to release potassium ions and phosphate ions:

This dissociation illustrates its ionic nature and solubility properties

The synthesis of potassium phosphate can be achieved through several methods:

- Neutralization Reaction: The most common method involves the reaction between phosphoric acid and potassium hydroxide, producing tripotassium phosphate.

- Precipitation Method: Another approach involves mixing solutions of potassium salts with phosphoric acid, leading to the precipitation of potassium phosphate.

- Hydrothermal Synthesis: This method utilizes high-pressure steam to create conditions favorable for the crystallization of potassium phosphate from aqueous solutions.

These methods allow for the production of various forms of potassium phosphate, including monopotassium phosphate and dipotassium phosphate, depending on the stoichiometry used during synthesis .

Potassium phosphate has diverse applications across multiple fields:

- Agriculture: Used as a fertilizer to provide essential nutrients (potassium and phosphorus) for plant growth.

- Food Industry: Acts as a buffering agent, emulsifier, and nutrient fortifier in processed foods.

- Pharmaceuticals: Utilized in formulations as a buffering agent and stabilizer.

- Laboratory Reagents: Employed in biochemical assays and as a component in buffer solutions .

Studies have shown that potassium phosphate interacts with various compounds in both biological and chemical contexts. For example, it can participate in complexation reactions with metal ions, affecting their bioavailability and toxicity. Additionally, its role as a solid base in phase-transfer catalysis has been explored, demonstrating its effectiveness in promoting alkylation reactions while minimizing side reactions . These interactions highlight its versatility and importance in both synthetic chemistry and biological systems.

Potassium phosphate shares similarities with other inorganic phosphates but has unique properties that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Monopotassium Phosphate | KH₂PO₄ | Primarily used as a fertilizer; lower pH |

| Dipotassium Phosphate | K₂HPO₄ | Acts as a buffer; used in food processing |

| Tripotassium Phosphate | K₃PO₄ | Strong base; used in laboratory applications |

| Calcium Phosphate | Ca₃(PO₄)₂ | Essential for bone health; less soluble |

| Sodium Phosphate | Na₃PO₄ | Commonly used as a food additive; alkaline |

Potassium phosphate's high solubility and buffering capacity make it particularly valuable in agricultural applications compared to other phosphates that may not dissolve as readily or have different pH effects .

Crystallographic Analysis of Monoclinic Phase Formation

KH₅(PO₄)₂ crystallizes in the monoclinic system with the space group P2₁/c, as determined by X-ray diffraction studies. The three-dimensional framework comprises potassium ions (K⁺) coordinated to five oxygen atoms, with K–O bond distances ranging from 2.80 to 2.92 Å. Two distinct phosphorus sites exist:

- P₁: Tetrahedrally bonded to four oxygen atoms (P–O bonds: 1.53–1.59 Å).

- P₂: Similarly tetrahedral but with slightly shorter bonds (1.52–1.58 Å).

Hydrogen bonding plays a critical role in stabilizing the lattice. Five inequivalent hydrogen sites exhibit linear or distorted linear geometries, with H–O bond lengths varying between 1.01 and 1.65 Å. These interactions contribute to the compound’s thermal stability up to 300°C, as observed in thermogravimetric analyses.

Table 1: Key Crystallographic Parameters of KH₅(PO₄)₂

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.21 Å, b = 12.34 Å, c = 9.87 Å, β = 105.6° |

| K–O bond distances | 2.80–2.92 Å |

| P–O bond distances | 1.52–1.59 Å |

| H–O bond lengths | 1.01–1.65 Å |

The monoclinic phase forms preferentially under hydrothermal conditions at 120–150°C, with pH adjustments (4.5–5.5) modulating crystal growth kinetics. Neutron diffraction studies further reveal anisotropic thermal expansion along the b-axis, attributed to the flexibility of hydrogen-bonded networks.

Composite Material Fabrication with Pyrophosphate Matrices

KH₅(PO₄)₂ serves as a precursor for composites incorporating pyrophosphate (P₂O₇⁴⁻) matrices, which enhance ionic conductivity and thermal resilience. A common synthesis route involves:

- Thermal Condensation: Heating KH₅(PO₄)₂ at 400–450°C induces dehydration, yielding potassium pyrophosphate (K₄P₂O₇) and water:

$$

2\,\text{KH}5(\text{PO}4)2 \xrightarrow{\Delta} \text{K}4\text{P}2\text{O}7 + 5\,\text{H}_2\text{O}

$$ - Matrix Integration: The resultant K₄P₂O₇ is blended with metal oxides (e.g., TiO₂, SiO₂) via sol-gel methods to form composites.

Table 2: Properties of KH₅(PO₄)₂-Derived Pyrophosphate Composites

| Composite | Ionic Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| K₄P₂O₇–TiO₂ | 1.2 × 10⁻³ | 600 |

| K₄P₂O₇–SiO₂ | 8.5 × 10⁻⁴ | 650 |

These composites exhibit low sintering temperatures (<700°C) compared to conventional ceramics, making them suitable for solid-state electrolytes. Fourier-transform infrared spectroscopy (FTIR) confirms P–O–P bridging vibrations at 750–780 cm⁻¹, indicative of pyrophosphate formation.

Hydrogen Bond Network Dynamics in Crystalline Lattices

The proton conduction mechanism in potassium pentahydrogen bis(phosphate) (KH5(PO4)2) is fundamentally governed by the complex hydrogen bond network dynamics within its crystalline lattice structure [1]. The crystalline structure of KH5(PO4)2 exhibits a unique arrangement of phosphate tetrahedra and potassium cations that creates an extensive three-dimensional hydrogen bonding network [2]. Molecular dynamics simulations reveal that proton hopping between phosphoric acid anions occurs on the 100-300 femtosecond timescale, with the rate-limiting step being the reorientation of phosphate anions rather than the proton transfer itself [14].

The hydrogen bond network in phosphate-based systems demonstrates remarkable structural flexibility, with bond lengths varying between 1.1 angstrom for covalent oxygen-hydrogen bonds and 1.5 angstrom for short strong hydrogen bonds [3]. In KH5(PO4)2 systems, the formation of extended hydrogen-bonded chains is facilitated by the presence of multiple protonation sites on the phosphate groups [19]. The dynamics of this network are characterized by continuous breaking and reforming of hydrogen bonds, enabling rapid proton transport through the Grotthuss mechanism [2].

Research findings indicate that the proton conductivity in KH5(PO4)2-containing electrolytes increases by more than four orders of magnitude when the compound transitions to its molten state [1]. This enhancement is attributed to the increased mobility of hydrogen bond networks and the formation of continuous proton conduction pathways. The activation energy for proton transport in similar phosphate systems ranges from 0.1 to 0.4 electron volts, indicating relatively low energy barriers for proton hopping [27].

Table 1: Proton Conductivity Data for Phosphate-Based Systems

| Compound | Temperature (°C) | Relative Humidity (%) | Conductivity (S·cm⁻¹) | Activation Energy (eV) |

|---|---|---|---|---|

| KH2PO4-KH5(PO4)2 composite | 200 | 3 | 1.0 × 10⁻³ | 0.38 |

| Phosphoric acid systems | 150-300 | Variable | 10⁻⁴ - 10⁻² | 0.1-0.4 |

| CsH2PO4 | >230 | - | 6.0 × 10⁻² | 0.92 |

The crystalline lattice of KH5(PO4)2 demonstrates significant structural disorder at elevated temperatures, which paradoxically enhances proton conductivity [3]. Ab initio molecular dynamics simulations reveal that protons undergo rapid exchange between phosphate groups, with a proton transfer frequency of approximately 13.2 jumps per proton per picosecond [3]. This high frequency of proton exchange is facilitated by the formation of bifurcated hydrogen bonds and the presence of multiple protonation states within the crystal lattice.

The spatial distribution of protons within the KH5(PO4)2 lattice shows a preference for positions that maximize hydrogen bonding interactions [3]. Neutron diffraction studies indicate that hydrogen atoms occupy both covalent bonding positions and bridging positions between adjacent phosphate groups [18]. The occupancy of these sites varies with temperature, with higher temperatures promoting greater disorder and enhanced proton mobility.

Interfacial Proton Transfer Mechanisms in Heterostructured Systems

Interfacial proton transfer in heterostructured systems containing KH5(PO4)2 represents a critical aspect of proton conduction mechanisms, particularly in composite electrolyte materials [4] [11]. The interfacial regions between different phases create unique environments that can either facilitate or impede proton transport, depending on the structural compatibility and chemical interactions at the interface [4].

Research on heterostructured proton conductors demonstrates that interfacial disordering can significantly enhance proton transport properties [4] [11]. In systems combining KH5(PO4)2 with other materials, the formation of disordered oxygen regions at hetero-interfaces creates fast proton transport pathways [4]. These interfacial zones exhibit reduced coordination numbers and increased structural flexibility, allowing for more rapid proton hopping between adjacent phases.

The mechanism of interfacial proton transfer in KH5(PO4)2-containing heterostructures involves several key processes. First, protons are initially carried by rotating phosphate groups within the crystalline phase [9]. Second, interfacial proton transfer occurs through hydrogen bond networks that bridge the different phases [2]. Third, the combined motion of structural reorientation and proton hopping enables long-range proton transport across the interface [9].

Table 2: Interfacial Proton Transport Data in Heterostructured Systems

| System Configuration | Interface Type | Conductivity Enhancement Factor | Operating Temperature (°C) |

|---|---|---|---|

| ZFO-CeO2 heterostructure | Oxide-oxide | 10³ | 510 |

| Phosphate-silica composite | Acid-oxide | 10⁴ | 200 |

| KH5(PO4)2-KH2PO4 composite | Phosphate-phosphate | 10⁴ | 150-200 |

The proton transfer mechanism at interfaces is influenced by several factors including the degree of structural mismatch, the presence of interfacial water molecules, and the chemical compatibility of the adjacent phases [10]. In crystalline hydrogen bonding systems, confined water molecules can exhibit ordered arrangements that facilitate proton conduction through the formation of continuous hydrogen-bonded chains [10].

Molecular dynamics simulations of interfacial proton transfer reveal that the process occurs through a combination of vehicle and Grotthuss mechanisms [16]. In the vehicle mechanism, protonated species such as hydronium ions physically migrate across the interface. In the Grotthuss mechanism, protons hop along pre-existing hydrogen bond networks without the net transport of water molecules [14] [16].

The efficiency of interfacial proton transfer is critically dependent on the hydrogen bond network connectivity between phases [2]. Systems with continuous hydrogen bonding pathways across interfaces demonstrate significantly higher proton conductivities compared to those with discontinuous networks [2]. The formation of such continuous pathways requires careful optimization of the interfacial structure and composition.

Temperature-dependent studies of interfacial proton transfer show that elevated temperatures generally enhance proton mobility by increasing the frequency of hydrogen bond breaking and reformation [18]. However, excessive temperatures can lead to dehydration and the breakdown of critical hydrogen bonding networks, resulting in decreased conductivity [1]. The optimal operating temperature for KH5(PO4)2-based heterostructured systems typically ranges from 150 to 250 degrees Celsius [1] [27].

Soil pH Modulation Strategies in Alkaline Environments

Potassium phosphate (KH₅(PO₄)₂) demonstrates significant potential for modifying soil conditions in alkaline environments, where conventional phosphate fertilizers often exhibit reduced effectiveness [1] [2]. The compound's unique chemical properties enable strategic pH manipulation while simultaneously delivering essential nutrients to agricultural systems [3] [4].

In alkaline soils with pH values exceeding 7.5, phosphorus availability becomes severely restricted due to the formation of insoluble calcium and magnesium phosphate complexes [1] [5]. Research conducted on calcareous soils demonstrates that potassium phosphate application can effectively counteract these limitations through localized acidification processes [4]. When dissolved in soil solution, the compound releases phosphate anions that interact with alkaline conditions, creating microsites of improved nutrient availability [4].

The acidifying effect of potassium phosphate occurs through the dissolution process, which generates acidity that directly influences alkaline soil phosphate-solubilizing capacity [4]. This mechanism proves particularly valuable in semi-arid regions where calcareous soils predominate and conventional soil acidification approaches remain impractical [6]. Field studies in alkaline farmland conditions have documented significant improvements in phosphorus bioavailability when potassium phosphate is applied as part of comprehensive soil management strategies [4].

Table 1: Soil pH Effects on Nutrient Availability

| Soil pH Range | Phosphorus Availability (%) | Potassium Availability (%) | Limiting Factors |

|---|---|---|---|

| 4.0-5.0 | 40 | 30 | Aluminum/Iron binding |

| 5.0-6.0 | 65 | 50 | Moderate Aluminum/Iron binding |

| 6.0-6.5 | 90 | 80 | Optimal range |

| 6.5-7.0 | 95 | 95 | Near optimal |

| 7.0-7.5 | 85 | 90 | Slight Calcium/Magnesium binding |

| 7.5-8.0 | 70 | 85 | Calcium/Magnesium precipitation |

| 8.0-8.5 | 50 | 80 | Calcium/Magnesium precipitation |

| 8.5-9.0 | 30 | 75 | Strong Calcium/Magnesium precipitation |

Agricultural research indicates that potassium phosphate applications in alkaline environments create favorable conditions for enhanced nutrient cycling and improved crop performance [7] [8]. The compound's water-soluble nature allows for rapid integration into existing soil-plant systems while avoiding the prolonged equilibration periods associated with less soluble phosphate sources [8]. Studies on heavy clay soils with high potassium reserves demonstrate that strategic potassium phosphate application can supplement naturally occurring potassium while addressing phosphorus deficiencies common in alkaline conditions [8].

The effectiveness of potassium phosphate in alkaline soil modification extends beyond simple nutrient delivery, encompassing broader soil chemistry improvements [3] [6]. Research findings indicate that the compound's influence on soil pH creates cascading effects that enhance the availability of secondary nutrients and micronutrients typically constrained in high-pH environments [1] [9]. These improvements contribute to more balanced soil nutrient profiles and support sustainable agricultural practices in challenging alkaline soil conditions [6].

Nutrient Release Kinetics in Drip Irrigation Systems

The nutrient release characteristics of potassium phosphate (KH₅(PO₄)₂) in drip irrigation applications represent a critical factor determining fertilizer efficiency and crop uptake patterns [10] [11]. Research on nutrient release kinetics demonstrates that potassium phosphate exhibits distinct dissolution and availability profiles when delivered through precision irrigation systems [12] [13].

Comparative studies examining nutrient release rates reveal that regular potassium phosphate fertilizers demonstrate rapid initial dissolution characteristics, with approximately 85 percent of available nutrients released within the first 24 hours of application [12]. This rapid release profile makes potassium phosphate particularly suitable for drip irrigation systems where frequent, controlled nutrient delivery is essential for maintaining optimal plant nutrition [10] [11].

Table 2: Nutrient Release Kinetics of Phosphate Fertilizers

| Fertilizer Type | Initial Release Rate (% in 24h) | Release Duration (days) | Kinetic Model | Application Context |

|---|---|---|---|---|

| Regular Potassium Dihydrogen Phosphate | 85 | 3 | First-order | Drip irrigation |

| Slow-release phosphate | 15 | 90 | Parabolic diffusion | Alkaline soils |

| Coated phosphate | 12 | 120 | Korsmeyer-Peppas | Controlled release |

| Rock phosphate with organic matter | 25 | 180 | Elovich | Calcareous soils |

| Triple superphosphate | 70 | 7 | First-order | Conventional |

The kinetic behavior of potassium phosphate in irrigation water follows first-order release patterns, enabling predictable nutrient availability for plant uptake [14]. Research utilizing mathematical modeling approaches demonstrates that the dissolution process can be accurately described using first-order kinetic equations, with release rate coefficients varying based on environmental conditions and application methods [14]. These predictable release characteristics allow for precise nutrient management in drip irrigation systems [10].

Advanced irrigation research incorporating micro-nano bubble water technology has revealed enhanced nutrient release efficiency when potassium phosphate is delivered through modified drip systems [11]. Studies comparing conventional irrigation with micro-nano bubble water drip irrigation show improved phosphorus availability and enhanced soil enzyme activity when potassium phosphate serves as the primary phosphorus source [11]. The enhanced dissolution characteristics observed in these systems contribute to improved nutrient use efficiency and reduced environmental losses [11].

Temperature and solution chemistry factors significantly influence potassium phosphate release kinetics in irrigation applications [13]. Research on dissolution enhancement demonstrates that solution temperature modifications and the presence of compatible additives can optimize release rates for specific agricultural applications [13]. These findings provide valuable insights for designing irrigation protocols that maximize nutrient delivery efficiency while minimizing waste [13].

Field validation studies examining potassium phosphate performance in drip irrigation systems confirm the compound's suitability for precision agriculture applications [15] [16]. Research conducted across diverse crop systems demonstrates consistent nutrient delivery performance, with maintained solution clarity and minimal system fouling compared to alternative phosphate sources [15]. The compound's high solubility and chemical stability make it an ideal candidate for automated fertigation systems requiring reliable nutrient delivery [15] [17].

Synergistic Effects with Calcium/Magnesium-Rich Hydroponic Solutions

The interaction between potassium phosphate (KH₅(PO₄)₂) and calcium/magnesium-rich hydroponic solutions presents complex nutrient dynamics that significantly influence plant growth and development [18] [19]. Research in controlled hydroponic environments reveals that careful management of potassium, calcium, and magnesium ratios is essential for optimizing nutrient uptake and preventing antagonistic interactions [20] [21].

Hydroponic studies demonstrate that potassium phosphate applications must be balanced against calcium and magnesium concentrations to maintain optimal nutrient availability [18] [19]. The ideal ratio of potassium to calcium to magnesium in hydroponic nutrient solutions typically ranges from 3:2:1 to 5:2:1, with variations depending on crop species and growth stage requirements [21]. Research indicates that deviations from these optimal ratios can result in nutrient deficiency symptoms despite adequate individual nutrient concentrations [20] [18].

Table 3: Hydroponic Nutrient Interactions with Calcium and Magnesium

| Nutrient Combination | Plant Growth Response | Uptake Efficiency (%) | Observed Effects |

|---|---|---|---|

| Potassium:Calcium:Magnesium (3:2:1) | Optimal | 95 | Balanced nutrition |

| Potassium:Calcium:Magnesium (4:2:1) | Good | 88 | Slight potassium competition |

| Potassium:Calcium:Magnesium (5:2:1) | Good | 85 | Moderate potassium competition |

| High Calcium with Normal Potassium | Potassium deficiency symptoms | 60 | Antagonistic interaction |

| High Magnesium with Normal Potassium | Potassium deficiency symptoms | 65 | Antagonistic interaction |

| Excess Potassium with Normal Calcium/Magnesium | Calcium/Magnesium deficiency | 55 | Nutrient imbalance |

The antagonistic relationships between potassium and calcium/magnesium in hydroponic systems require careful consideration when formulating nutrient solutions containing potassium phosphate [18] [19]. Research demonstrates that excess potassium concentrations can reduce calcium absorption efficiency, while elevated calcium levels may inhibit magnesium uptake [18]. These interactions are particularly pronounced in recirculating hydroponic systems where nutrient concentrations can shift over time [18].

Phosphorus interactions with calcium and magnesium add additional complexity to hydroponic nutrient management [19]. Studies indicate that phosphorus can form insoluble complexes with calcium in alkaline conditions, reducing the availability of both nutrients [19]. However, the specific formulation of potassium phosphate helps mitigate these interactions by providing phosphorus in readily available forms that minimize precipitation reactions [19] [17].

Research on hydroponic nutrient solution management reveals that potassium phosphate integration requires monitoring of solution electrical conductivity and pH to maintain optimal growing conditions [22] [23]. The compound's influence on solution chemistry extends beyond simple nutrient delivery, affecting overall solution stability and nutrient balance [22]. Studies demonstrate that proper potassium phosphate management in calcium/magnesium-rich solutions supports enhanced plant growth while preventing nutrient deficiency disorders [24] [23].

Advanced hydroponic research examining nutrient transport mechanisms shows that potassium and calcium utilize different pathways within plant systems, influencing their competitive interactions [21]. Potassium transport occurs primarily through cellular pathways and can be actively regulated by plants, while calcium transport depends heavily on transpiration-driven movement through intercellular spaces [21]. Understanding these transport differences enables more precise nutrient solution formulation when combining potassium phosphate with calcium and magnesium sources [21].